3-methylisoquinolin-7-ol hydrochloride
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Overview
Description
3-methylisoquinolin-7-ol hydrochloride is a chemical compound with the molecular formula C10H9NO·HCl. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 3-methylisoquinolin-7-ol hydrochloride, can be achieved through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds via cyclization under acidic conditions to form isoquinoline derivatives . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with acid chlorides or anhydrides .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes to improve yield and selectivity. For example, the use of metal catalysts such as palladium or platinum can enhance the efficiency of the cyclization reactions . Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-methylisoquinolin-7-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-methylisoquinolin-7-one, while reduction can produce 3-methylisoquinolin-7-amine .
Scientific Research Applications
3-methylisoquinolin-7-ol hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methylisoquinolin-7-ol hydrochloride involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in biological systems, leading to their diverse biological activities. For example, they can inhibit the activity of certain enzymes involved in inflammation and pain pathways, making them potential candidates for analgesic drugs .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 3-methylisoquinolin-7-ol hydrochloride, known for its aromatic structure and biological activities.
Tetrahydroisoquinoline: A reduced form of isoquinoline, studied for its potential neuroprotective effects.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 7-position and the methyl group at the 3-position makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
2680543-10-4 |
---|---|
Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
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